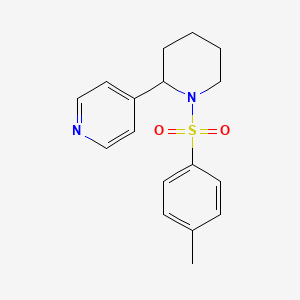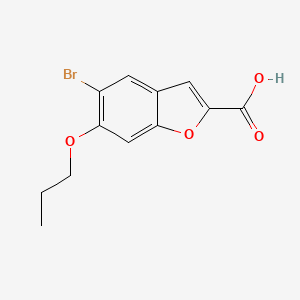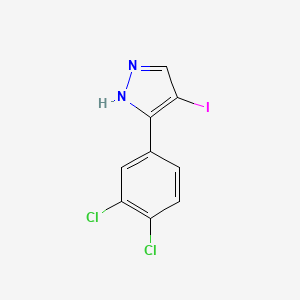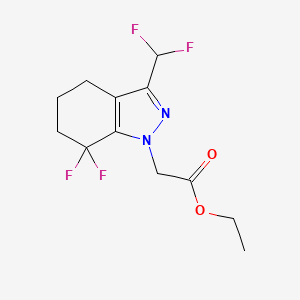![molecular formula C15H13ClN2O B11801938 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a chloro group at the 6-position and a 4-methoxybenzyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of 2-chloro-3-cyanopyridine with hydrazine, followed by subsequent functionalization steps . One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for large-scale production.
化学反应分析
Types of Reactions
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
6-Chloro-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a phenyl group instead of a benzyl group.
6-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: Similar core structure but with a pyrazolo ring instead of a pyrrolo ring.
Uniqueness
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its combination of a chloro group and a methoxybenzyl group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
272.73 g/mol |
IUPAC 名称 |
6-chloro-1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O/c1-19-13-5-2-11(3-6-13)10-18-9-8-12-4-7-14(16)17-15(12)18/h2-9H,10H2,1H3 |
InChI 键 |
WZCCIVSLHMRMMP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2N=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



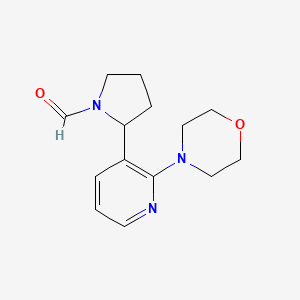
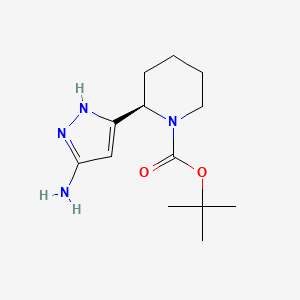

![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
